molecular formula C20H24N4O2 B2799698 (E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1421588-48-8

(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2799698
CAS No.: 1421588-48-8
M. Wt: 352.438
InChI Key: FXIAIFZQOGQIJU-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine moiety, a scaffold closely related to the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles which are recognized in scientific literature for their diverse bioactivity . Research on this analogous bicyclic pyrazolidinone scaffold has demonstrated promising antibiotic activity comparable to established classes like penicillins and cephalosporins, along with anti-Alzheimer properties and inhibitory effects on specific enzymes such as lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The integration of a piperazine ring, a common feature in pharmacologically active molecules, further enhances the research value of this compound. The piperazine linker and cinnamyl substituent can influence the molecule's physicochemical properties and its interaction with biological targets. This compound is provided as a high-purity material to support rigorous scientific investigation. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its potential application in developing novel therapies for infectious diseases, neurological disorders, and other therapeutic areas.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(18-16-19-24(21-18)10-5-15-26-19)23-13-11-22(12-14-23)9-4-8-17-6-2-1-3-7-17/h1-4,6-8,16H,5,9-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIAIFZQOGQIJU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study conducted by synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, suggesting potential as anticancer agents.

Antimicrobial Effects

The compound has also been assessed for antimicrobial properties. In vitro studies have shown that derivatives containing the piperazine and pyrazolo[5,1-b][1,3]oxazine frameworks possess antibacterial and antifungal activities. For instance, compounds derived from similar structures were tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Some studies suggest that the compound may interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to damage to bacterial cell membranes.
  • Modulation of Enzymatic Activity : The compound may act as an enzyme inhibitor in various metabolic pathways.

Case Studies

Several case studies have been documented regarding the effectiveness of similar compounds:

  • Case Study 1 : A derivative was tested on human breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.
  • Case Study 2 : A piperazine derivative demonstrated effective antifungal activity against fluconazole-resistant strains of Candida species with MIC values ranging from 8 to 32 µg/mL.

Data Summary Table

Biological ActivityTest Organism/ModelResultReference
AntitumorMCF-7 CellsIC50 = 15 µM
AntibacterialStaphylococcus aureusInhibition
AntifungalCandida albicansMIC = 8–32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Biological Target/Activity (if reported) Reference
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone Pyrazolo-oxazine core; methoxy-substituted phenylpiperazine Not explicitly stated (likely CNS-related targets)
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone Piperazine-nitroaryl group; tetrahydrothienopyridine Potential kinase or neurotransmitter modulation
(4-Methylpiperazin-1-yl)(4-((pyrimidin-2-yl)amino)phenyl)methanone Piperazine-methyl group; pyrimidine-aryl hybrid Kinase inhibition (e.g., EGFR, ALK)
[(3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-(3-hydroxy-pyrrolidin-1-yl)methanone Polycyclic pyrrolo-triazolopyrazine; hydroxy-pyrrolidine Patent-based (likely oncology or immunology targets)

Key Observations :

  • Pyrazolo-Oxazine vs. Other Cores: The pyrazolo-oxazine core in the target compound offers rigidity compared to tetrahydrothienopyridine (flexible sulfur-containing ring) or pyrrolo-triazolopyrazine (larger polycyclic system). This rigidity may influence binding pocket compatibility in target proteins .
Functional and Pharmacological Comparisons
  • Kinase Inhibition: Compounds like (4-methylpiperazin-1-yl)(pyrimidin-2-yl)methanone () demonstrate kinase inhibitory activity, suggesting that the target compound’s pyrazolo-oxazine core could similarly interact with ATP-binding pockets. However, the cinnamyl group may introduce steric hindrance, altering selectivity .
  • CNS Activity : Piperazine derivatives with nitroaryl or methoxyaryl groups () are often associated with dopamine or serotonin receptor modulation. The cinnamyl group’s planar structure might reduce blood-brain barrier penetration compared to smaller substituents .
Physicochemical and Spectroscopic Properties

While spectral data for the target compound are absent in the evidence, analogs provide insights:

  • NMR Trends : Piperazine protons in similar compounds resonate at δ 2.5–3.5 ppm (¹H-NMR), while pyrazolo-oxazine protons appear as multiplet signals between δ 4.0–5.0 ppm due to ring strain .
  • Lipophilicity : The cinnamyl group increases logP compared to methoxy or nitro substituents, as inferred from analogous structures in and . This could enhance bioavailability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. How can the synthesis route of this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthetic routes are typically employed, involving condensation reactions between the pyrazolo-oxazine core and cinnamylpiperazine derivatives. Key steps include:

  • Nucleophilic substitution for piperazine coupling under reflux in ethanol or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product .
  • Yield optimization : Reaction time (monitored via TLC) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Catalytic bases like triethylamine enhance reaction efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazolo-oxazine and cinnamyl groups (e.g., coupling constants for E/Z isomer differentiation) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the methanone bridge .
  • IR spectroscopy : Identifies carbonyl stretching (~1680–1700 cm1^{-1}) and aromatic C–H bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.